Cas no 58871-08-2 ((5ξ)-1,5-anhydro-3-o-benzyl-2-deoxy-3,4-di-c-methyl-d-threo-hex-1 -enitol)
58871-08-2 structure
Product Name:(5ξ)-1,5-anhydro-3-o-benzyl-2-deoxy-3,4-di-c-methyl-d-threo-hex-1 -enitol
CAS No:58871-08-2
MF:C13H16O4
MW:236.263744354248
CID:1614833
PubChem ID:121237460
Update Time:2024-11-04
(5ξ)-1,5-anhydro-3-o-benzyl-2-deoxy-3,4-di-c-methyl-d-threo-hex-1 -enitol Chemical and Physical Properties
Names and Identifiers
-
- (5ξ)-1,5-anhydro-3-o-benzyl-2-deoxy-3,4-di-c-methyl-d-threo-hex-1 -enitol
- 3-O-Benzyl-D-glucal, 97%
- D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-3-O-(phenylmethyl)-
- 1,5-Anhydro-2-deoxy-3-O-(phenylmethyl)-D-arabino-hex-1-enitol
- 58871-08-2
- (2R,3S,4R)-4-(BENZYLOXY)-2-(HYDROXYMETHYL)-3,4-DIHYDRO-2H-PYRAN-3-OL
- DTXSID401180118
- starbld0010302
-
- MDL: MFCD22989009
- Inchi: 1S/C13H16O4/c14-8-12-13(15)11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1
- InChI Key: LKEBLOVVXQGUNK-UPJWGTAASA-N
- SMILES: C1O[C@H](CO)[C@@H](O)[C@H](OCC2=CC=CC=C2)C=1
Computed Properties
- Exact Mass: 236.10485899g/mol
- Monoisotopic Mass: 236.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 58.9Ų
(5ξ)-1,5-anhydro-3-o-benzyl-2-deoxy-3,4-di-c-methyl-d-threo-hex-1 -enitol Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
58871-08-2 ((5ξ)-1,5-anhydro-3-o-benzyl-2-deoxy-3,4-di-c-methyl-d-threo-hex-1 -enitol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk